

Application Notes and Protocols: The Role of Ferric Citrate Monohydrate in Bacteriology Media

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These application notes provide a comprehensive overview of the use of **ferric citrate monohydrate** and its related iron compounds in the preparation of various bacteriological culture media. Detailed protocols for media preparation are provided, along with an explanation of the biochemical principles underlying its use.

Introduction: The Essential Role of Iron in Bacterial Metabolism

Iron is a critical micronutrient for almost all bacteria, playing a vital role as a cofactor in numerous enzymatic reactions essential for cellular respiration, DNA synthesis, and metabolic regulation. In bacteriological media, iron is often supplied in a chelated form to ensure its solubility and bioavailability at physiological pH. **Ferric citrate monohydrate**, and the closely related ferric ammonium citrate, are widely used as readily available iron sources for cultivating a diverse range of bacteria. Beyond its nutritional role, ferric citrate also serves as a key component in differential media, acting as an indicator for specific biochemical reactions, most notably the production of hydrogen sulfide (H₂S).

Applications of Ferric Citrate in Bacteriology Media



Ferric citrate is a component of several important selective and differential media used in clinical and environmental microbiology. Its primary functions are:

- Iron Source: To support the growth of fastidious and non-fastidious bacteria by providing an essential nutrient.
- Hydrogen Sulfide (H₂S) Production Indicator: In media containing sulfur compounds like sodium thiosulfate, certain bacteria can produce H₂S gas. Ferric ions (Fe³⁺) from ferric citrate react with H₂S to form a visible black precipitate of ferrous sulfide (FeS), allowing for the easy identification of H₂S-producing organisms.[1][2] This is particularly useful in the differentiation of enteric pathogens.

Quantitative Data: Ferric Iron Concentration in Common Media

The concentration of the iron source is critical for the proper function of the culture medium. The table below summarizes the concentrations of ferric ammonium citrate or other iron salts in several widely used bacteriological media.



| Culture Medium | Iron Source | Concentration (g/L) | Primary Application |
|---------------------------------|---|---------------------|---|
| Hektoen Enteric (HE) Agar | Ferric Ammonium Citrate | 1.5 | Isolation and differentiation of Salmonella and Shigella from other gram-negative enteric bacilli.[3][4] |
| Lysine Iron Agar (LIA) | Ferric Ammonium Citrate | 0.5 | Differentiation of enteric organisms based on lysine decarboxylation/deami nation and H ₂ S production.[2][5] |
| Triple Sugar Iron (TSI) Agar | Ferrous Sulfate or Ferrous Ammonium Sulfate | 0.2 | Differentiation of gram-negative enteric bacilli based on carbohydrate fermentation and H ₂ S production.[6] |

Experimental Protocols

The following are detailed protocols for the preparation of common bacteriological media that utilize a ferric iron source.

Preparation of Hektoen Enteric (HE) Agar

Principle: HE agar is a selective and differential medium used for the isolation of Salmonella and Shigella. Bile salts inhibit the growth of gram-positive organisms. Lactose, sucrose, and salicin are fermentable carbohydrates. Bromothymol blue and acid fuchsin are pH indicators. Sodium thiosulfate is a sulfur source, and ferric ammonium citrate is the H₂S indicator.[4]

Protocol:



- Suspend 72.66 grams of Hektoen Enteric Agar powder in 1000 ml of purified or distilled water.[4]
- Heat the mixture to boiling to dissolve the medium completely. Do not autoclave.
- Cool the medium to 45-50°C.
- Mix well and pour into sterile Petri plates.
- Allow the agar to solidify at room temperature.
- The final pH should be approximately 7.5 ± 0.2 at 25°C.[4]

Preparation of Lysine Iron Agar (LIA)

Principle: LIA is a differential medium that tests for an organism's ability to decarboxylate or deaminate lysine and to produce H₂S.[2] Glucose is the fermentable carbohydrate, and bromocresol purple is the pH indicator.

Protocol:

- Suspend 33-34.56 grams of Lysine Iron Agar powder in 1000 ml of distilled water.[1][2]
- Heat to boiling with agitation to ensure the medium is completely dissolved.[1]
- Dispense the medium into test tubes.
- Sterilize by autoclaving at 121°C for 15 minutes.[1][2]
- Cool the tubes in a slanted position to form a deep butt and a slanted surface.[1][2]
- The final pH should be 6.7 ± 0.2 at 25° C.[2]

Preparation of Triple Sugar Iron (TSI) Agar

Principle: TSI agar is a differential medium used to identify gram-negative enteric bacilli based on their ability to ferment glucose, lactose, and/or sucrose, and to produce H₂S.[7] Phenol red is the pH indicator.



Protocol:

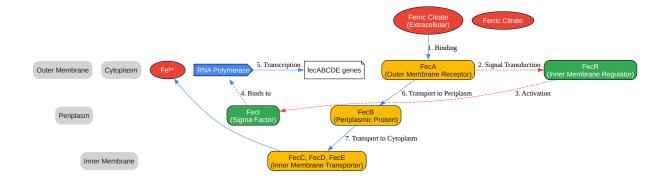
- Suspend 64.42-64.52 grams of Triple Sugar Iron Agar powder in 1000 ml of distilled water.[7]
- Heat to boiling to completely dissolve the medium.[7][8]
- Mix well and dispense into test tubes.
- Sterilize by autoclaving at 121°C for 15 minutes.[7] Some protocols suggest a lower temperature of 115°C for 30 minutes at 10 lbs pressure.[8]
- Allow the medium to cool and solidify in a slanted position, creating a butt of about 2.5 cm.[8]
- The final pH should be 7.4 ± 0.2 at 25°C.[7]

Visualizations

Experimental Workflow for Media Preparation







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